molecular formula C17H14ClNO3 B1621559 Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate CAS No. 321309-39-1

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate

Cat. No.: B1621559
CAS No.: 321309-39-1
M. Wt: 315.7 g/mol
InChI Key: HJMWBRLVJZGMKS-UHFFFAOYSA-N
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Description

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate is a specialized indoline derivative characterized by a chlorocarbonyl (-COCl) group at the 2-position and a benzyl ester moiety at the 1-position. This compound serves as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The chlorocarbonyl group enhances electrophilicity, making it a critical site for nucleophilic substitution reactions, such as amide or ester bond formation . Its structural features and reactivity align with compounds studied for antiviral activity, such as indoline-based CD4 mimetics in HIV inhibition .

Properties

IUPAC Name

benzyl 2-carbonochloridoyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-16(20)15-10-13-8-4-5-9-14(13)19(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMWBRLVJZGMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380047
Record name Benzyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-39-1
Record name Phenylmethyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate features a bicyclic indoline scaffold with a benzyl ester at the N1 position and a chlorocarbonyl group at the C2 position. Its molecular formula is $$ \text{C}{17}\text{H}{14}\text{ClNO}_3 $$, and the structure is characterized by the SMILES string ClC(C1N(C(OCC2=CC=CC=C2)=O)C3=CC=CC=C3C1)=O. Key properties include:

Property Value Source
Molecular weight 315.75 g/mol
Hazard classifications Skin sensitization (H317), Eye irritation (H319), Aquatic toxicity (H400)
Storage conditions Combustible solid (Class 11)

Synthetic Routes and Methodological Considerations

N-Protection of Indoline with Benzyl Chloroformate

The benzyl ester at the N1 position is typically introduced via reaction of indoline with benzyl chloroformate (Cbz-Cl). This step is critical for preventing unwanted side reactions during subsequent functionalization.

Procedure :
Indoline is dissolved in anhydrous dichloromethane under inert atmosphere. Benzyl chloroformate is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–12 hours, yielding N-Cbz-indoline.

Challenges :

  • Competing oxidation of indoline to indole under aerobic conditions.
  • Requires strict temperature control to avoid overprotection.

Introduction of the Chlorocarbonyl Group at C2

The chlorocarbonyl moiety is introduced via carboxylation followed by chlorination.

Carboxylation via Friedel-Crafts Acylation

A Friedel-Crafts acylation strategy, analogous to methods used for indole-2-carboxylates, involves reacting N-Cbz-indoline with phosgene or oxalyl chloride in the presence of a Lewis catalyst (e.g., AlCl$$_3$$).

Typical conditions :

  • Solvent: 1,2-Dichloroethane
  • Catalyst: Anhydrous AlCl$$_3$$ (1.1 equiv)
  • Temperature: Reflux (80–90°C)
  • Reaction time: 2–4 hours

Mechanism :
The Lewis acid activates the acyl chloride, enabling electrophilic substitution at the C2 position of the indoline ring.

Chlorination of Carboxylic Acid Intermediate

The intermediate carboxylic acid (generated via hydrolysis of the acylated product) is treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride to form the chlorocarbonyl group.

Optimization notes :

  • Excess SOCl$$_2$$ (2.5 equiv) ensures complete conversion.
  • Catalytic dimethylformamide (DMF) accelerates the reaction.

Alternative Pathways and Comparative Analysis

Direct Chlorocarbonylation

A one-pot method using chloroformate esters has been explored but suffers from lower yields (≤40%) due to steric hindrance at the indoline C2 position.

Critical Evaluation of Synthetic Challenges

  • Regioselectivity : Friedel-Crafts acylation at C2 competes with potential reactions at C3/C4 positions. Steric effects from the N-Cbz group favor C2 substitution, but yields remain moderate (50–65%).
  • Stability of Intermediate : The chlorocarbonyl group is prone to hydrolysis, necessitating anhydrous conditions throughout the synthesis.
  • Purification : Column chromatography is required to separate regioisomers and unreacted starting materials, complicating scale-up.

Industrial-Scale Considerations

Sigma-Aldrich offers the compound at a premium price ($81.6–$976.27 per gram), reflecting the complexity of its synthesis. Key industrial hurdles include:

  • High reagent costs (e.g., benzyl chloroformate, phosgene alternatives).
  • Waste management of chlorinated byproducts.

Biological Activity

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C17H14ClNO3
  • Molecular Weight : 315.75 g/mol
  • CAS Number : 321309-39-1

Synthesis

The synthesis of this compound involves the reaction of benzyl isocyanate with indoline derivatives. The chlorocarbonyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to indole derivatives. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against parasites such as Toxoplasma gondii and Cryptosporidium parvum. For example, compounds structurally similar to benzyl indole derivatives have shown IC50 values ranging from 1.94 to 7.63 µM, indicating promising efficacy against these pathogens .

Anticancer Properties

Indole derivatives are well-known for their anticancer properties. Research has indicated that some indole-based compounds exhibit cytotoxic effects against various cancer cell lines by mechanisms such as DNA intercalation and inhibition of topoisomerase II . The presence of the chlorocarbonyl group in this compound may enhance these properties, although specific studies are yet to confirm this.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives often correlates with their structural features. A study on related compounds indicated that modifications on the indole ring significantly affect their biological efficacy. For instance, substituents such as halogens or alkyl groups can enhance antiparasitic and anticancer activities .

CompoundActivityIC50 (µM)Reference
JS-2-41 (1-adamantyl-4-phenyl-triazole)Antiparasitic1.94
JS-2-44 (1-benzyl-4-triazolyl-indole)Antiparasitic7.63

Pharmacological Potential

The pharmacological potential of this compound is underscored by its ability to act as a precursor for more complex molecules with enhanced biological activities. The chlorocarbonyl moiety is particularly useful for further functionalization, allowing for the development of novel therapeutic agents targeting various diseases .

Scientific Research Applications

Synthetic Organic Chemistry

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate serves as an important intermediate in the synthesis of various indole derivatives. The chlorocarbonyl group makes it a versatile reagent for nucleophilic substitution reactions, which can lead to the formation of complex molecular architectures.

Table 1: Key Reactions Involving this compound

Reaction TypeExample ProductReference Source
Nucleophilic SubstitutionIndole derivatives
AcylationAmides and esters
Coupling ReactionsBiologically active compounds

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its derivatives are being studied for anti-cancer properties, particularly due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study: Anti-Cancer Activity

A recent study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.

Materials Science

This compound can also be utilized in the development of new materials, particularly in the synthesis of polymers and nanomaterials. Its reactive chlorocarbonyl group allows for incorporation into polymer matrices, enhancing mechanical properties and thermal stability.

Table 2: Applications in Materials Science

ApplicationDescriptionReference Source
Polymer SynthesisEnhances mechanical properties
NanocompositesImproved thermal stability

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

Table 1: Structural and Functional Comparison of Key Indoline/Indole Derivatives
Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference CAS/ID
Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate C17H14ClNO3 307.75 (calc.) Chlorocarbonyl (-COCl), benzyl ester Reactive intermediate for amide/peptide synthesis; potential antiviral applications Not explicitly provided
Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate C17H17NO3 283.32 Hydroxymethyl (-CH2OH), benzyl ester Stable intermediate; used in oxidation/esterification pathways 135829-04-8
Indole-5-carboxylic acid C9H7NO2 161.15 Carboxylic acid (-COOH) Building block for indole-based pharmaceuticals 1670-81-1
Ethyl indole-2-carboxylate C11H11NO2 189.21 Ester (-COOEt) Intermediate in agrochemicals and dyes Not explicitly provided
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile C23H17ClN2 356.85 Chloro (-Cl), nitrile (-CN), benzyl Structural studies for SAR in drug design Not provided
Key Observations:

Reactivity Differences: The chlorocarbonyl group in the target compound confers high electrophilicity, enabling rapid reactions with nucleophiles (e.g., amines, alcohols). In contrast, the hydroxymethyl analog (C17H17NO3) requires activation (e.g., oxidation to -COOH or conversion to -COCl) for similar reactivity . Indole carboxylic acids (e.g., Indole-5-carboxylic acid) exhibit acidity (pKa ~4-5), making them suitable for salt formation or metal coordination, unlike the neutral benzyl esters .

Structural and Crystallographic Insights :

  • Chloro-substituted indoles (e.g., 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile) exhibit distinct dihedral angles between aromatic rings (e.g., 86.97°), influencing molecular packing and intermolecular interactions (e.g., C–H···π, Cl···π) . Such geometric features may correlate with the target compound’s solid-state behavior.

Applications: The hydroxymethyl derivative is commercially available (Thermo Scientific) as a stable precursor for further derivatization . Chlorocarbonyl-containing analogs are implicated in bioactive molecule synthesis, such as HIV-1 inhibitors, where the reactive group facilitates covalent or non-covalent target engagement .

Q & A

Q. Monitoring Methods :

  • Thin-Layer Chromatography (TLC) : Track reaction progress using UV-active spots.
  • UPLC-MS : Confirm intermediate consumption and final product mass (e.g., HRMS data for [M+H]+ ions) .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Analytical Techniques :

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 4.5–5.0 ppm (ester carbonyl adjacent protons) .
    • 13C NMR : Carbonyl signals at ~170–175 ppm confirm chlorocarbonyl and benzyl ester groups .
  • HRMS : Exact mass analysis (e.g., m/z 318.0742 for C₁₄H₁₆ClNO₃) validates molecular composition .

Q. Physical Characterization :

  • Melting Point : Compare observed values (e.g., 208–210°C for analogous indole derivatives) with literature .
  • Density : Use pycnometry to verify values close to 1.269 g/cm³ .

Advanced: What strategies resolve contradictions in reactivity data for chlorocarbonyl-indoline derivatives?

Methodological Answer:
Root Cause Analysis :

  • Steric Effects : Substituent positioning (e.g., benzyl vs. alkyl groups) alters nucleophilic attack rates. Computational modeling (DFT) can predict steric hindrance .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of chlorocarbonyl groups, while protic solvents may deactivate intermediates .

Q. Experimental Design :

  • Control Reactions : Compare reactivity in DCM vs. THF to isolate solvent effects.
  • Isolation of Byproducts : Use preparative HPLC to identify side products (e.g., hydrolyzed carboxylates) and adjust reaction pH/temperature .

Advanced: How can computational tools predict the stability of this compound under varying pH conditions?

Methodological Answer :
Modeling Approaches :

  • pKa Prediction : Software like MarvinSuite estimates the chlorocarbonyl group’s acidity (pKa ~1–2), indicating susceptibility to hydrolysis at neutral/basic pH .
  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments to identify labile bonds .

Q. Validation Experiments :

  • Accelerated Stability Testing : Incubate the compound at pH 3, 7, and 9, then quantify degradation via HPLC-UV .

Basic: What safety protocols are essential when handling chlorocarbonyl-containing compounds?

Methodological Answer :
Critical Precautions :

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HCl release during hydrolysis) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • First-Aid Measures : Immediate rinsing with water for spills on skin; medical observation for inhalation exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate

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